molecular formula C4H8O B146109 3-Buten-2-OL CAS No. 598-32-3

3-Buten-2-OL

Cat. No.: B146109
CAS No.: 598-32-3
M. Wt: 72.11 g/mol
InChI Key: MKUWVMRNQOOSAT-UHFFFAOYSA-N
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Scientific Research Applications

3-Buten-2-OL is widely used as an intermediate in organic synthesis. It is employed in the production of fragrances, flavors, and pharmaceuticals. In the field of agrochemicals, it serves as a precursor for the synthesis of various pesticides and herbicides. Additionally, it is used in the dyestuff industry for the production of dyes and pigments .

Safety and Hazards

3-Buten-2-ol is highly flammable and toxic to aquatic life with long-lasting effects . It may cause respiratory irritation, and it is harmful if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Buten-2-OL can be synthesized through the addition of water to butene under acidic conditions. This reaction typically involves the use of a sulfuric acid catalyst to facilitate the addition reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through similar hydration reactions of butene. The process involves the use of high-pressure reactors and acid catalysts to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Buten-2-OL is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various industrial and pharmaceutical compounds makes it a valuable chemical in multiple fields .

Properties

IUPAC Name

but-3-en-2-ol
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InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWVMRNQOOSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID00862266
Record name 3-Buten-2-ol
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Buten-2-ol
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CAS No.

598-32-3
Record name 3-Buten-2-ol
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Synthesis routes and methods

Procedure details

In accordance with Example 1, a homogeneous solution of 6.2 grams (0.11 moles) of butadiene and 100 milliliters of a 65 volume percent aqueous sulfolane solution were reacted in the presence of a cation exchanger sold under the trademark Lewatit SPC 118 at a temperature of 100° C. After agitating at 100° C. for 6 hours, 76 percent of the mixture had reacted. A yield of 60 percent 1-butene-3-ol and a yield of 26 percent 2-butene-1-ol (crotylalcohol) was obtained.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Buten-2-ol?

A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic methods to characterize this compound. Infrared (IR) spectroscopy has been used to study its conformational space and identify different conformers in the gas phase. []

Q3: Can this compound be produced through catalytic reactions?

A3: Yes, this compound can be synthesized via the dehydration of 1,3-butanediol using rare earth zirconate catalysts, specifically Y2Zr2O7. This catalyst exhibits high selectivity for the formation of this compound and 2-Buten-1-ol. []

Q4: Are there any specific advantages of using Y2Zr2O7 as a catalyst in this reaction?

A4: Yes, Y2Zr2O7 with high crystallinity and a calcination temperature of 900°C or higher has shown to be highly efficient for the selective formation of unsaturated alcohols like this compound from 1,3-butanediol. []

Q5: Can this compound be used as a starting material in organic synthesis?

A5: Yes, this compound can serve as a valuable building block in organic synthesis. For instance, it is used in the synthesis of Permethrin, a common insecticide. The process involves several steps including allylic rearrangement, esterification, and cyclization reactions. []

Q6: Is this compound found in the natural environment?

A6: Yes, this compound is a naturally occurring compound emitted by certain conifer species, primarily pines. This emission is light-dependent and significantly increases with temperature until around 35°C. []

Q7: What is the atmospheric fate of this compound?

A7: this compound, similar to other unsaturated alcohols, reacts with ozone in the atmosphere. This reaction leads to the formation of various carbonyl products, including formaldehyde. The atmospheric persistence of this compound is influenced by its reactivity with ozone. [, ]

Q8: Does the atmospheric oxidation of this compound contribute to secondary organic aerosol (SOA) formation?

A8: Studies show that while the atmospheric oxidation of this compound leads to the formation of glycolaldehyde, a precursor to SOA forming glyoxal, the overall SOA formation from this compound is negligible under conditions with nitrogen oxides (NOx) present. [, ]

Q9: Does this compound play any role in biological systems?

A9: Research suggests that certain microorganisms possess enzymes capable of converting this compound to other compounds. For example, the Rieske nonheme mononuclear iron oxygenase MdpJ found in the bacterium Aquincola tertiaricarbonis L108 can convert 2-butanol to this compound. This conversion is part of the microorganism's metabolic pathway for degrading short-chain alcohols. []

Q10: Are there any known pheromonal activities associated with this compound?

A10: Yes, this compound has been identified as a pheromone component of conifer bark beetles. It is also found in the bark of non-host deciduous trees, raising questions about its ecological role and evolutionary significance. [, , ]

Q11: Are there any studies on the liquid-liquid equilibrium of systems containing this compound?

A11: Yes, liquid-liquid equilibrium (LLE) data for ternary systems containing water, this compound, and various solvents like isopropyl ether, 4-methylpentan-2-ol, p-xylene, and ethyl acetate have been measured and modeled. These studies provide valuable information for understanding the partitioning behavior of this compound in different solvent systems. []

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